5-Fluoro-2-methyl-1H-indole-3-carbaldehyde
Overview
Description
5-Fluoro-2-methyl-1H-indole-3-carbaldehyde: is a chemical compound belonging to the indole family, characterized by the presence of a fluorine atom at the 5th position, a methyl group at the 2nd position, and an aldehyde group at the 3rd position of the indole ring. Indole derivatives are significant due to their wide range of biological activities and applications in various fields, including medicinal chemistry and organic synthesis .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . These pathways and their downstream effects can vary widely depending on the specific derivative and its targets.
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can induce a variety of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, such as 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific biochemical context.
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that indole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 5-fluoroindole with N,N,N’,N’-tetramethylethylenediamine under specific conditions . Another method includes the use of p-toluenesulfonic acid in toluene, which yields the corresponding indole product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired scale and application, but they generally follow the principles of green chemistry to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 5-fluoro-2-methyl-1H-indole-3-carboxylic acid.
Reduction: Formation of 5-fluoro-2-methyl-1H-indole-3-methanol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used to study the effects of fluorinated indoles on biological systems. It serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates .
Medicine: The compound’s derivatives have shown promise in medicinal chemistry for the development of antiviral, anticancer, and anti-inflammatory agents. Its unique structure allows for the design of molecules with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility makes it a valuable intermediate in various manufacturing processes .
Comparison with Similar Compounds
- 5-Fluoroindole-3-carboxaldehyde
- 5-Fluoro-3-methyl-1H-indole-2-carbaldehyde
- 5-Fluoro-3-phenyl-1H-indole-2-carbaldehyde
Comparison: Compared to other similar compounds, 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde is unique due to the presence of both a fluorine atom and a methyl group on the indole ring. This combination of substituents enhances its chemical reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
5-Fluoro-2-methyl-1H-indole-3-carbaldehyde is a notable compound belonging to the indole family, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: CHFNO
Molecular Weight: 181.18 g/mol
CAS Number: 815586-68-6
SMILES Notation: CC1=C(C2=C(N1)C=CC(=C2)F)C=O
The compound features a fluorine atom at the 5th position, a methyl group at the 2nd position, and an aldehyde group at the 3rd position of the indole ring. This unique structure contributes to its biological activity and interaction with various molecular targets.
This compound interacts with multiple biological pathways:
- Receptor Binding: Indole derivatives generally exhibit high affinity for various receptors, influencing cellular signaling and metabolic processes.
- Enzyme Interaction: The compound can modulate enzyme activity, impacting biochemical pathways essential for cell function.
- Gene Expression Regulation: It has been shown to affect gene expression profiles, potentially leading to altered cellular behavior.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity:
- Antibacterial Activity: A study reported its derivatives showing weak growth inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 16 µg/mL. However, certain analogues demonstrated much stronger activity (MIC ≤ 0.25 µg/mL) .
- Antifungal Activity: The compound has shown promising antifungal effects against Cryptococcus neoformans, with MIC values as low as ≤0.25 µg/mL, indicating selective toxicity towards fungal pathogens without significant cytotoxicity to human cells .
Anticancer Potential
The indole scaffold is well-known in medicinal chemistry for its anticancer properties:
- Cell Line Studies: Various studies have demonstrated that indole derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For instance, certain compounds derived from this structure showed higher cytotoxicity against MCF-7 cells compared to healthy cell lines .
- Mechanistic Insights: Investigations into the apoptotic pathways revealed that these compounds could activate caspase enzymes, promoting programmed cell death in cancer cells .
Comparative Biological Activity Table
Case Studies and Research Findings
- Study on Antimicrobial Activity:
- Investigation into Anticancer Mechanisms:
Properties
IUPAC Name |
5-fluoro-2-methyl-1H-indole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-6-9(5-13)8-4-7(11)2-3-10(8)12-6/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FISQQNGEDJOACY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424371 | |
Record name | 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
815586-68-6 | |
Record name | 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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